molecular formula C16H12ClNO B2696280 2-Chloro-7-methoxy-4-phenylquinoline CAS No. 170879-12-6

2-Chloro-7-methoxy-4-phenylquinoline

Cat. No. B2696280
M. Wt: 269.73
InChI Key: MENDVTKIYKLBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-7-methoxy-4-phenylquinoline is a chemical compound with the molecular formula C16H12ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methoxy-4-phenylquinoline consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 269.726 Da .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
  • Anti-Inflammatory Potential

    • The 7-chloro-4-phenylsulfonyl quinoline bearing a chlorine substituent on the 7-position was screened against inflammation in mice with use of croton oil and was found to exhibit good anti-inflammatory potential .
  • Antibacterial Activity

    • Upadhayaya et al. developed 3-benzyl-6-bromo-2-methoxy quinoline derivatives, and these derivatives are active against Mycobacterium tuberculosis H37Rv strain .
    • A few analogues of 7-chloro quinolones were synthesized by De Souza et al., and these derivatives were found to be effective against multidrug-resistant tuberculosis .
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • It plays a major role in the field of medicinal chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Pharmaceutical Research

    • The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
    • Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
  • Production of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

    • In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
    • The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Anti-Cancer Activity

    • Quinoline derivatives have been found to exhibit anti-cancer activity .
    • For example, 2-bromobenzaldehyde, an acyclic or cyclic 1,3-diketone, and sodium azide were used in a three-component reaction protocol to synthesize bioactive chalcone derivatives .
  • Anti-Malarial Activity

    • Quinine, a naturally occurring quinoline derivative, has been used to treat malaria .
    • It has also been used with limited success to treat people who had been infected by prions .
  • Production of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

    • In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
    • The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

Safety And Hazards

2-Chloro-7-methoxy-4-phenylquinoline is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1. It’s considered combustible and acutely toxic . It’s recommended to handle it with appropriate safety measures .

properties

IUPAC Name

2-chloro-7-methoxy-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(17)18-15(13)9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDVTKIYKLBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-methoxy-4-phenylquinoline

Citations

For This Compound
1
Citations
DS Ryabukhin, LY Gurskaya, GK Fukin, AV Vasilyev - Tetrahedron, 2014 - Elsevier
The superelectrophilic activation of N-aryl amides of 3-arylpropynoic acids by Bronsted superacids (CF 3 SO 3 H, HSO 3 F) or strong Lewis acids AlX 3 (X=Cl, Br) results in the formation …
Number of citations: 34 www.sciencedirect.com

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